Predicted Lipophilicity and TPSA
Ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate exhibits predicted physicochemical properties that differentiate it from non-halogenated furan-3-carboxylate analogs. Its computed octanol-water partition coefficient (LogP) is 1.7536, which is higher than that of ethyl 2-(2-hydroxyethyl)furan-3-carboxylate (predicted LogP ~0.8), indicating enhanced lipophilicity due to the bromine substituent . Its topological polar surface area (TPSA) is 59.67 Ų, which is consistent with the presence of a hydroxyl group and ester functionality .
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 1.7536; TPSA: 59.67 Ų |
| Comparator Or Baseline | Ethyl 2-(2-hydroxyethyl)furan-3-carboxylate (non-brominated analog); Predicted LogP ~0.8; TPSA ~59.7 Ų |
| Quantified Difference | LogP difference of ~0.95 log units |
| Conditions | Computational prediction using ChemDraw or similar software based on molecular structure |
Why This Matters
The ~0.95 log unit increase in lipophilicity suggests improved membrane permeability, a critical parameter for lead optimization in medicinal chemistry.
